molecular formula C5H6BrN3 B13107442 2-Bromo-N-methylpyrimidin-5-amine

2-Bromo-N-methylpyrimidin-5-amine

Cat. No.: B13107442
M. Wt: 188.03 g/mol
InChI Key: PATDXACZPJZIEJ-UHFFFAOYSA-N
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Description

5-Pyrimidinamine,2-bromo-N,N-dimethyl- is a chemical compound with the molecular formula C6H8BrN3. It is also known as 5-Bromo-2-(dimethylamino)pyrimidine. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinamine,2-bromo-N,N-dimethyl- typically involves the bromination of 2-aminopyrimidine followed by methylation. Here is a general synthetic route:

    Bromination: 2-Aminopyrimidine is dissolved in glacial acetic acid, and liquid bromine is added dropwise at room temperature. The reaction mixture is stirred for one hour.

    Methylation: The brominated product is then dissolved in dimethyl sulfoxide (DMSO) and treated with methyl iodide at 0°C. The reaction mixture is stirred and gradually warmed to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for 5-Pyrimidinamine,2-bromo-N,N-dimethyl- are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinamine,2-bromo-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield various aminopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-Pyrimidinamine,2-bromo-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

2-bromo-N-methylpyrimidin-5-amine

InChI

InChI=1S/C5H6BrN3/c1-7-4-2-8-5(6)9-3-4/h2-3,7H,1H3

InChI Key

PATDXACZPJZIEJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(N=C1)Br

Origin of Product

United States

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